(2r,3r)-2,3-diaminobutanoic Acid

Asymmetric hydrogenation Chiral pool synthesis Enantiomeric excess

(2R,3R)-2,3-Diaminobutanoic acid (CAS 25023-78-3), also referred to as D-erythro-2,3-diaminobutyric acid or (2R,3R)-DABA, is a non-proteinogenic, chiral α,β-diamino acid belonging to the D-α-amino acid class. It possesses two vicinal amino groups on a butanoic acid backbone with defined (2R,3R) absolute configuration, distinguishing it from its three stereoisomers—(2S,3S)-, (2S,3R)-, and (2R,3S)-DABA—each of which exhibits distinct biological incorporation patterns and synthetic accessibility profiles.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 25023-78-3
Cat. No. B10776392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r,3r)-2,3-diaminobutanoic Acid
CAS25023-78-3
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)N
InChIInChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3-/m1/s1
InChIKeySXGMVGOVILIERA-PWNYCUMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-2,3-Diaminobutanoic Acid (CAS 25023-78-3): Stereochemical Identity and Procurement Positioning


(2R,3R)-2,3-Diaminobutanoic acid (CAS 25023-78-3), also referred to as D-erythro-2,3-diaminobutyric acid or (2R,3R)-DABA, is a non-proteinogenic, chiral α,β-diamino acid belonging to the D-α-amino acid class [1]. It possesses two vicinal amino groups on a butanoic acid backbone with defined (2R,3R) absolute configuration, distinguishing it from its three stereoisomers—(2S,3S)-, (2S,3R)-, and (2R,3S)-DABA—each of which exhibits distinct biological incorporation patterns and synthetic accessibility profiles [2]. The compound serves as a key chiral building block for peptidomimetic synthesis, natural product total synthesis, and the development of conformationally constrained peptide analogs.

Why (2R,3R)-2,3-Diaminobutanoic Acid Cannot Be Substituted with Alternative Stereoisomers


The four stereoisomers of 2,3-diaminobutanoic acid are not functionally interchangeable. Naturally occurring peptide antibiotics—including antrimycins, cirratiomycins, and lavendomycin—exclusively incorporate the (2S,3S)- or (2S,3R)-diastereomers as essential pharmacophoric elements, with (2S,3S)-DABA biosynthesis proceeding from L-threonine via a dedicated four-enzyme pathway (CirR, CirS, CirQ, CirB) [1]. The (2R,3R)-isomer, as the enantiomer of (2S,3S)-DABA, is absent from these natural biosynthetic routes and instead finds its primary utility in the total synthesis of bisintercalator antitumor antibiotics such as quinaldopeptin, where the D-diaminobutyric acid residue is required for DNA binding and cytotoxic activity [2]. Substitution with an incorrect stereoisomer in either natural product reconstitution or peptidomimetic design predictably abolishes or severely attenuates biological activity due to stereospecific recognition by biosynthetic enzymes and biological targets.

Quantitative Differentiation Evidence for (2R,3R)-2,3-Diaminobutanoic Acid Versus Its Stereoisomers


Enantioselective Synthesis: (2R,3R)-DABA Requires Z-Enamide Substrate, Yielding Lower ee Than Syn Isomers

In the Rh(I)-DuPHOS/BPE-catalyzed asymmetric hydrogenation of 2,3-diamidobutenoate precursors, the anti isomers (2R,3R)- and (2S,3S)-DABA are accessed exclusively from the Z-enamide substrate, while the syn isomers (2R,3S)- and (2S,3R)-DABA derive from the E-enamide [1]. This substrate geometric constraint represents a fundamental synthetic differentiation: the anti isomers are produced with 80% ee (using Me-BPE-Rh) or 96% ee (using Me-DuPHOS-Rh), whereas the syn isomers are obtained with >98% ee under identical catalyst loading [1]. The reduced enantioselectivity for the anti series is mechanistically attributed to a cis-orientation of the bulky β-substituent compromising substrate binding to the rhodium metal center [1].

Asymmetric hydrogenation Chiral pool synthesis Enantiomeric excess

Specific Optical Rotation Discriminates (2R,3R)-DABA from All Other Stereoisomers

The specific optical rotation ([α]D) provides a definitive, quantitative fingerprint for stereochemical identity verification. For the free amino acid as the dihydrochloride salt, (2R,3R)-DABA·2HCl exhibits [α]²⁰D = −8.9 (c 1.0, 6 N HCl), which is nearly equal in magnitude but opposite in sign to its enantiomer (2S,3S)-DABA·2HCl ([α]²⁰D = +9.1) [1]. The syn diastereomers show markedly different values: (2S,3R)-DABA·2HCl [α]²⁰D = +33.4 and (2R,3S)-DABA·2HCl [α]²⁰D = −33.4 (estimated by symmetry) [1]. For the N,N′-protected ethyl ester derivatives, (2R,3R)-6b shows [α]²⁵D = −10.8° (c 2.5, CHCl₃) versus (2S,3S)-6a at [α]²⁵D = +10.8° (c 3.6, CHCl₃) [2].

Chiroptical characterization Absolute configuration Quality control

Differential Natural Product Incorporation: (2R,3R)-DABA Is Required for Quinaldopeptin but Absent from Common Peptide Antibiotics

The stereoisomer selectivity of DABA incorporation into bioactive natural products provides a critical functional differentiator. The (2S,3S)-DABA epimer is a constituent of tuberculostatic heptapeptide antibiotics including antrimycins and cirratiomycins, as well as the potent antibiotic lavendomycin [1]. The (2S,3R)-DABA epimer co-occurs with (2S,3S)-DABA in amphomycin [1]. In contrast, (2R,3R)-DABA (as D-diaminobutyric acid) appears selectively in the bisintercalator family of antitumor compounds: quinaldopeptin contains D-diaminobutyric acid at a structurally critical position, differing from echinomycins (which contain D-serine) and thiocoralines (which contain D-cysteine) at the equivalent position [2]. Quinaldopeptin exhibits strong cytotoxicity against B16 melanoma cells with IC₅₀ values approximately 3-fold superior to chromomycin A₃ [3].

Natural product synthesis Antibiotic Biosynthesis

Biosynthetic Pathway Exclusivity: (2S,3S)-DABA Is Enzymatically Produced; (2R,3R)-DABA Requires de Novo Chemical Synthesis

The cirratiomycin biosynthetic gene cluster encodes a dedicated four-enzyme pathway (CirR, CirS, CirQ, CirB) that converts L-threonine exclusively to (2S,3S)-DABA, with no detectable production of the (2R,3R)-enantiomer [1]. This enzymatic machinery is stereospecific and does not accept D-threonine as an alternative substrate to produce the mirror-image product. Consequently, (2R,3R)-DABA cannot be obtained via fermentation or enzymatic biotransformation and must be produced through total chemical synthesis—most commonly via Sharpless asymmetric aminohydroxylation of tert-butyl crotonate [2] or Rh(I)-catalyzed asymmetric hydrogenation of Z-enamide precursors [3].

Biosynthesis Enzymatic resolution Nonribosomal peptide synthetase

Proline-Catalyzed Diastereoselective Synthesis: (2R,3R)-DABA Derivatives from Cbz-(R)-Alanine

A reagent-controlled diastereoselective α-hydrazination approach using proline catalysis provides direct access to (2R,3R)-DABA derivatives from the readily available chiral pool starting material Cbz-(R)-alanine [1]. The key steps involve proline-catalyzed diastereoselective α-hydrazination followed by SmI₂-promoted reductive N–N bond cleavage, yielding the (2R,3R)-configuration product with the diastereomeric ratio controlled by the choice of proline catalyst enantiomer [1]. This route is orthogonal to the Sharpless aminohydroxylation and Rh-catalyzed hydrogenation strategies and offers an alternative retrosynthetic disconnection for (2R,3R)-DABA.

Organocatalysis Diastereoselective synthesis Hydrazination

Commercial Availability: (2R,3R)-DABA Dihydrochloride at 95–98% Purity from Multiple Suppliers

(2R,3R)-2,3-Diaminobutanoic acid is commercially supplied predominantly as the dihydrochloride salt (CAS 917839-14-6) to enhance stability and aqueous solubility . Multiple vendors offer the compound at ≥95% purity (AKSci) or ≥98% purity (MolCore, Leyan) . The dihydrochloride form has a molecular weight of 191.05 g/mol versus 118.13 g/mol for the free base, a distinction critical for accurate stoichiometric calculations in peptide coupling reactions [1]. The free amino acid (CAS 25023-78-3) is less commonly stocked, and the racemic mixture (CAS 2643-66-5) should not be confused with the enantiopure (2R,3R)-form .

Commercial sourcing Purity specification Dihydrochloride salt

Optimal Application Scenarios for (2R,3R)-2,3-Diaminobutanoic Acid Based on Stereochemical Differentiation Evidence


Total Synthesis of Quinaldopeptin and Bisintercalator Antitumor Antibiotics

(2R,3R)-DABA is the requisite building block for constructing the D-diaminobutyric acid residue in quinaldopeptin, a symmetric cyclic peptide antitumor antibiotic. Quinaldopeptin exhibits potent cytotoxicity against B16 melanoma cells (IC₅₀ approximately 3-fold superior to chromomycin A₃) and binds dsODNs with Kb = 1.45–2.53 × 10⁷ M⁻¹ [1]. The second-generation total synthesis of quinaldopeptin relied on stereochemically defined (2R,3R)-DABA as a key intermediate, with the absolute configuration confirmed by single-crystal X-ray structure determination of the macrocycle [1]. Any other DABA stereoisomer would produce an epimeric macrocycle with predictably altered DNA binding affinity and antitumor activity.

Stereochemical Probe in Peptidomimetic Structure-Activity Relationship (SAR) Studies

Because naturally occurring bioactive peptides overwhelmingly incorporate (2S,3S)- or (2S,3R)-DABA [1], the (2R,3R)-enantiomer serves as a critical stereochemical probe for evaluating the stereospecificity of target engagement. Systematic replacement of natural (2S,3S)-DABA with (2R,3R)-DABA in synthetic peptide analogs allows researchers to quantify the energetic cost of stereochemical mismatch—information essential for mapping pharmacophoric requirements and for designing metabolically stable D-configured peptidomimetics resistant to endogenous proteases [2].

Chiral Building Block for Conformationally Constrained Vicinal Diamine Scaffolds

(2R,3R)-DABA provides a compact, enantiopure vicinal diamine scaffold suitable for constructing conformationally constrained peptidomimetics, chiral ligands for asymmetric catalysis, and orthogonally protected synthetic intermediates. The anti configuration of (2R,3R)-DABA places the two amino groups in a trans-like orientation when extended, which is distinct from the gauche-like orientation in syn diastereomers [1]. This stereochemical feature directly impacts the conformational preferences of derived macrocycles, turn mimetics, and metal-chelating ligands. The availability of the dihydrochloride salt (CAS 917839-14-6) at 95–98% purity from multiple suppliers [2] facilitates direct use in solid-phase peptide synthesis without additional purification.

Enantiopure Reference Standard for Chiral Analytical Method Development

The well-defined chiroptical properties of (2R,3R)-DABA make it suitable as a reference standard for developing and validating chiral HPLC, CE, or SFC methods aimed at resolving all four DABA stereoisomers. The N,N′-protected derivative (2R,3R)-6b elutes at tR = 23.1 min on Chiralcel AS (10% IPA/90% hexane), whereas the (2S,3S)-6a enantiomer elutes at tR = 16.1 min under identical conditions, providing baseline resolution suitable for ee determination [1]. The distinct specific rotation values (free base·2HCl: [α]²⁰D ≈ −9; syn diastereomers: [α]²⁰D ≈ ±33) enable orthogonal identity confirmation by polarimetry [2].

Quote Request

Request a Quote for (2r,3r)-2,3-diaminobutanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.